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Abstract
TAS2940 is an investigational, orally bioavailable, and brain-penetrable small molecule that

acts as an irreversible, pan-ERBB inhibitor.[1][2] It demonstrates potent and selective activity

against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor

2 (HER2), including various mutations such as exon 20 insertions.[3][4] This technical guide

provides a comprehensive overview of the core attributes of TAS2940, focusing on its

mechanism of irreversible binding, preclinical efficacy, and the experimental methodologies

used in its evaluation.

Introduction
The ERBB family of receptor tyrosine kinases, which includes EGFR (ERBB1), HER2 (ERBB2),

HER3 (ERBB3), and HER4 (ERBB4), are critical mediators of cell proliferation, survival, and

differentiation.[5] Genetic aberrations in EGFR and HER2, such as amplifications and

mutations, are well-established oncogenic drivers in a variety of solid tumors, including non-

small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[5][6] While targeted therapies

have revolutionized the treatment of these cancers, the emergence of resistance and the

challenge of treating brain metastases remain significant clinical hurdles.[7][8]

TAS2940 has been developed to address these unmet needs. Its covalent binding mechanism

offers the potential for a more durable and potent inhibition of ERBB signaling.[3][9]
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Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for

the treatment of primary brain tumors and brain metastases.[3][8]

Mechanism of Irreversible Binding
TAS2940 is a covalent inhibitor, meaning it forms a permanent bond with its target protein.[3][9]

This irreversible binding occurs through the interaction of an electrophilic moiety on TAS2940
with a nucleophilic cysteine residue located in the ATP-binding pocket of the EGFR and HER2

kinase domains.[10] This covalent bond locks the receptor in an inactive conformation, thereby

preventing ATP from binding and blocking downstream signaling.

The formation of this covalent adduct was confirmed by liquid chromatography-mass

spectrometry (LC-MS) analysis of the recombinant human HER2 cytoplasmic domain

incubated with TAS2940.[3][9]

Quantitative Analysis of In Vitro Potency
The inhibitory activity of TAS2940 has been quantified through various in vitro assays, including

enzymatic kinase assays and cell-based proliferation assays. The data consistently

demonstrates the high potency of TAS2940 against wild-type and mutated forms of HER2 and

EGFR.

Table 1: Enzymatic Inhibitory Activity of TAS2940
against HER2 Kinase

Target IC50 (nM)

HER2 (Wild-Type) 5.6

HER2 V777L 2.1

HER2 A775_G776insYVMA 1.0

Data sourced from ProbeChem and MedchemExpress.[2][11]

Table 2: Growth Inhibitory (GI50) Activity of TAS2940 in
Cancer Cell Lines
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Cell Line ERBB Aberration GI50 (nM)

NCI-H1975 EGFR L858R/T790M 8.71 ± 4.56

NCI-

H1975_EGFR_exon20ins_SV

D

EGFR exon 20 insertion 8.71 ± 4.56

NIH/3T3_EGFR vIII EGFR vIII mutation 26.4 ± 2.3

NCI-H460 KRAS mutation (Q61H) >1000

Data represents the mean ± SD from three independent experiments.[5]

Preclinical Efficacy
TAS2940 has demonstrated significant antitumor activity in both subcutaneous and intracranial

xenograft models of human cancers with ERBB aberrations.[3][6] Oral administration of

TAS2940 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.

[12] Notably, in intracranial models, TAS2940 treatment resulted in a significant survival benefit,

highlighting its potential for treating brain tumors and metastases.[3][8]

Signaling Pathways and Experimental Workflows
ERBB Signaling Pathway and TAS2940 Inhibition
The following diagram illustrates the canonical ERBB signaling pathway and the point of

intervention for TAS2940.
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ERBB signaling pathway and TAS2940's mechanism of action.
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Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the

IC50 value of TAS2940.
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Workflow for determining the in vitro kinase inhibitory activity of TAS2940.

Detailed Experimental Protocols
Enzymatic Kinase Assay
To determine the IC50 values of TAS2940 against ERBB family kinases, enzymatic assays

were conducted.[5] Recombinant human HER2 or EGFR kinase domains were incubated with

a peptide substrate and ATP in the presence of varying concentrations of TAS2940.[5] The

kinase activity was measured by quantifying the amount of phosphorylated substrate, often

using methods like the ADP-Glo assay or an off-chip mobility shift assay.[5] The concentration

of TAS2940 that inhibited 50% of the kinase activity (IC50) was then calculated from the dose-

response curves.[5][9]

Cell Growth Inhibition Assay
The antiproliferative activity of TAS2940 was assessed using various cancer cell lines with

known ERBB mutational status.[3] Cells were seeded in 96-well plates and treated with a range

of TAS2940 concentrations for a period of 3 days.[5] Cell viability was then measured using a

colorimetric assay, such as the CellTiter-Glo® luminescent cell viability assay. The

concentration of TAS2940 that resulted in 50% growth inhibition (GI50) was determined.[5]

Western Blot Analysis
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To investigate the effect of TAS2940 on ERBB signaling pathways, western blot analysis was

performed.[3][5] Cancer cells were treated with TAS2940 for specified durations. Subsequently,

cells were lysed, and protein extracts were separated by SDS-PAGE and transferred to a

membrane.[13] The membranes were then probed with primary antibodies specific for

phosphorylated and total forms of ERBB receptors (EGFR, HER2, HER3) and downstream

signaling molecules (e.g., AKT, ERK).[11][13] This allowed for the visualization and

quantification of the inhibition of protein phosphorylation.[13]

In Vivo Xenograft Studies
The in vivo efficacy of TAS2940 was evaluated in immunodeficient mice bearing subcutaneous

or intracranial tumors derived from human cancer cell lines.[3][6] TAS2940 was administered

orally at various doses and schedules.[5] Tumor growth was monitored over time by measuring

tumor volume.[5] For intracranial models, tumor burden was often assessed using

bioluminescence imaging, and survival was a key endpoint.[5]

Clinical Development
A Phase 1, first-in-human, open-label clinical trial of TAS2940 is currently underway

(NCT04982926).[9][12][14] This study is evaluating the safety, tolerability, pharmacokinetics,

and preliminary antitumor activity of TAS2940 in patients with advanced solid tumors harboring

EGFR or HER2 aberrations.[12]

Conclusion
TAS2940 is a potent, irreversible, and brain-penetrable pan-ERBB inhibitor with a promising

preclinical profile. Its covalent mechanism of action and ability to target a range of ERBB

aberrations, including those in the central nervous system, position it as a potentially valuable

therapeutic agent for patients with difficult-to-treat cancers. The ongoing clinical evaluation will

be crucial in determining its safety and efficacy in the patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15523230?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15523230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

